1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one
Description
1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-one (CAS: 1948237-05-5) is a fluorinated pyrimidine derivative with the molecular formula C₇H₆F₂N₂O and a molecular weight of 172.13 g/mol . The compound features a pyrimidine ring substituted with a difluoromethyl group at the 2-position and an acetyl group at the 5-position. Its structure makes it a valuable intermediate in medicinal chemistry, particularly for designing kinase inhibitors and other bioactive molecules, where fluorination enhances metabolic stability and binding affinity .
Properties
Molecular Formula |
C7H6F2N2O |
|---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C7H6F2N2O/c1-4(12)5-2-10-7(6(8)9)11-3-5/h2-3,6H,1H3 |
InChI Key |
HUOXSLMCASPABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one typically involves the reaction of difluoromethylpyrimidine with ethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares 1-(2-(Difluoromethyl)pyrimidin-5-yl)ethan-1-one with structurally related pyrimidine derivatives:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl analog (C₇H₅F₃N₂O) exhibits stronger electron-withdrawing effects than the difluoromethyl derivative, leading to a lower predicted pKa (-3.73) . This increases acidity and reactivity in nucleophilic environments.
- Synthetic Utility : Chlorinated analogs (e.g., 4,6-dichloro derivatives) are prone to nucleophilic substitution, enabling further functionalization , whereas phenyl-substituted derivatives (e.g., 2-phenyl) may stabilize π-π interactions in target binding .
Challenges and Opportunities
- Synthetic Challenges : Low yields (e.g., 17% for 4-fluoroindolin-1-yl derivatives ) suggest steric hindrance or electron-deficient pyrimidine rings complicate coupling reactions.
- Property Optimization: The difluoromethyl group offers a compromise between the metabolic stability of trifluoromethyl and the synthetic accessibility of non-fluorinated analogs.
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